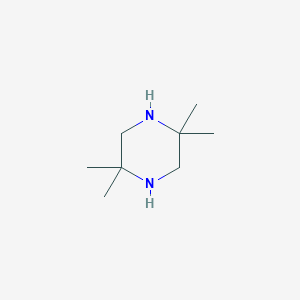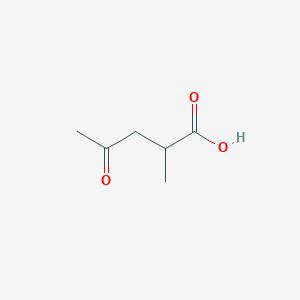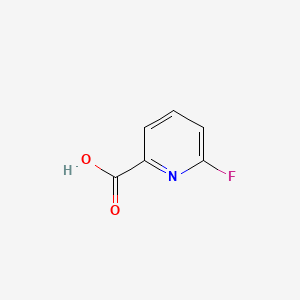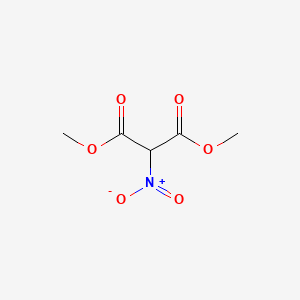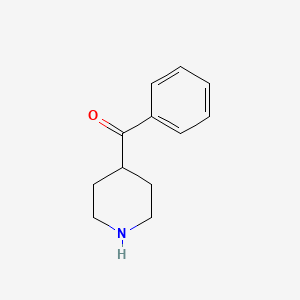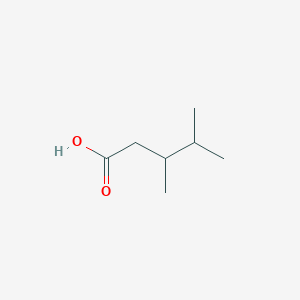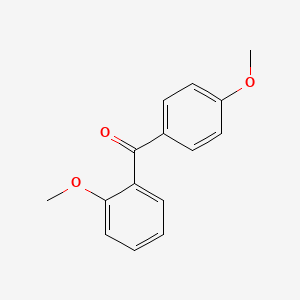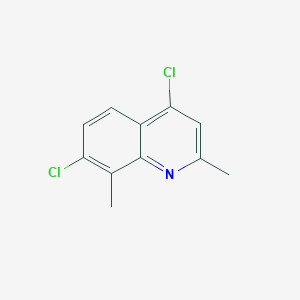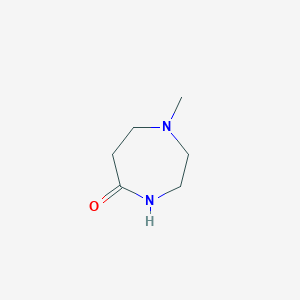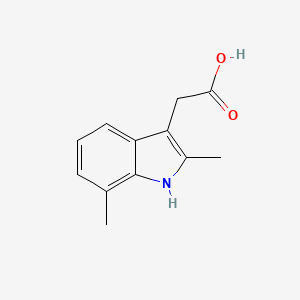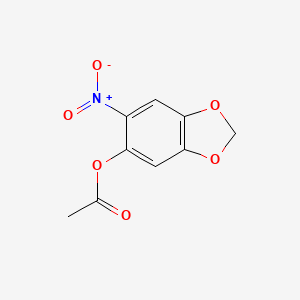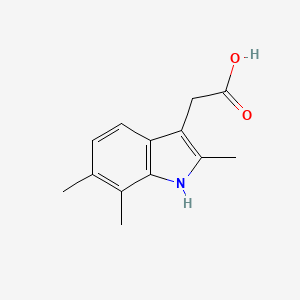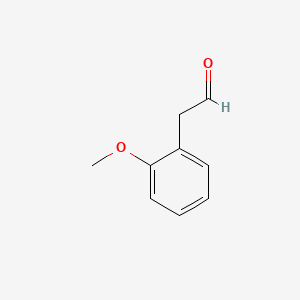
(2-Methoxyphenyl)acetaldehyde
Descripción general
Descripción
“(2-Methoxyphenyl)acetaldehyde” is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “(2-Methoxyphenyl)acetaldehyde” were not found, a study reported the synthesis and antioxidant activity of compounds containing the 2-methoxyphenol moiety core structure . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
Aldehydes, like “(2-Methoxyphenyl)acetaldehyde”, are known to be readily oxidized to carboxylic acids . They are also known to react with strongly nucleophilic (and basic) metallo-hydride, alkyl, and aryl reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methoxyphenyl)acetaldehyde” include a molecular weight of 150.174 and a molecular formula of C9H10O2 .Aplicaciones Científicas De Investigación
Summary of the Application
“(2-Methoxyphenyl)acetaldehyde” is a core structure in the synthesis of certain compounds with antioxidant properties . Antioxidants are crucial in preventing and treating conditions where oxidative stress is a contributing factor, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .
Methods of Application or Experimental Procedures
In the study, six compounds containing the 2-methoxyphenol moiety core structure were designed and synthesized . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .
Results or Outcomes
The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay . The study identified new phenolic acid-derived compounds with antioxidant activity .
2. Electrocatalytic Hydrazine Oxidation and Sensing Applications
Summary of the Application
“(2-Methoxyphenyl)acetaldehyde” is used in the preparation of stable surface-confined catechol (CA), which has significant biological importance . This system is used for efficient electrocatalytic hydrazine oxidation and sensing applications .
Methods of Application or Experimental Procedures
The approach involves the electrochemical demethylation of 2-methoxyphenol as a precursor on the graphitic surface (MWCNT) at a bias potential, 0.5 V vs Ag/AgCl in neutral pH solution . The product (catechol) formed on the modified electrode was confirmed by collective electrochemical and physicochemical characterizations .
Results or Outcomes
The system is found to be tolerant to various interfering biochemicals such as uric acid, xanthine, hypoxanthine, glucose, nitrate, hydrogen peroxide, ascorbic acid, Cu 2+, and Fe 2+ . Since the approach is simple, rapid, and reproducible, a variety of surface-confined CA systems can be prepared .
3. Biodevices
Summary of the Application
“(2-Methoxyphenyl)acetaldehyde” is used in the design, synthesis, and application of MPC polymers for biodevices . These biodevices have characteristic length scales ranging from millimeters to nanometers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The application of MPC polymers in biodevices focuses on their use in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
4. Wine Color Evolution and Sensory Properties
Summary of the Application
“(2-Methoxyphenyl)acetaldehyde” is a key compound in determining wine color evolution and sensory properties . Major wine metabolites reactive to acetaldehyde are phenolic compounds, mainly flavan-3-ols and anthocyanins .
Methods of Application or Experimental Procedures
The study involved the analysis of red and white wines exposed to an excess of acetaldehyde, with a specific focus on low molecular weight phenolics .
Results or Outcomes
The chemical behavior of acetaldehyde turned out to be different in white and red wines . In white wines, it mainly mediated the formation of vinyl-flavan-3-ol derivatives, while in red wines it led to the formation of ethylidene-bridged red pigments .
5. Surface Chemistry
Summary of the Application
“(2-Methoxyphenyl)acetaldehyde” is used in the preparation of stable surface-confined catechol (CA), which has significant biological importance . This system is used for efficient electrocatalytic hydrazine oxidation and sensing applications .
Methods of Application or Experimental Procedures
The approach involves the electrochemical demethylation of 2-methoxyphenol as a precursor on the graphitic surface (MWCNT) at a bias potential, 0.5 V vs Ag/AgCl in neutral pH solution . The product (catechol) formed on the modified electrode was confirmed by collective electrochemical and physicochemical characterizations .
Results or Outcomes
The system is found to be tolerant to various interfering biochemicals such as uric acid, xanthine, hypoxanthine, glucose, nitrate, hydrogen peroxide, ascorbic acid, Cu 2+, and Fe 2+ . Since the approach is simple, rapid, and reproducible, a variety of surface-confined CA systems can be prepared .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQKGJHUFQGOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296670 | |
| Record name | (2-Methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)acetaldehyde | |
CAS RN |
33567-59-8 | |
| Record name | 33567-59-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methoxyphenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

